LB42708 -

LB42708

Catalog Number: EVT-287322
CAS Number:
Molecular Formula: C30H27BrN4O2
Molecular Weight: 555.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LB42708 is a potent and selective farnesyltransferase inhibitor (FTI). [] Farnesyltransferase (FTase) is an enzyme involved in a crucial step of post-translational modification of proteins, specifically the farnesylation of proteins containing a C-terminal CAAX motif. [] This modification is vital for the proper localization and function of many proteins, including the Ras protein. [, ] LB42708 specifically inhibits the farnesylation of Ras, a protein involved in cellular signaling pathways related to cell growth, differentiation, and survival. [, , ] Due to its role in disrupting Ras signaling, LB42708 is primarily investigated for its potential in cancer therapy and inflammatory diseases. [, , , ]

Source and Classification

LB42708 was developed as part of a series of farnesyltransferase inhibitors aimed at targeting cancerous cells. It belongs to a class of compounds known for their ability to inhibit the farnesylation process, which is essential for the proper functioning of several oncogenic proteins. This compound has been subjected to various preclinical studies assessing its efficacy against different types of cancers, including renal cell carcinoma and other solid tumors .

Synthesis Analysis

Methods and Technical Details

The synthesis of LB42708 involves several steps that typically include:

  1. Formation of Key Intermediates: The synthesis begins with the preparation of key intermediates through reactions such as bromination and azide substitution. These intermediates are crucial for constructing the final structure of LB42708.
  2. Hydrogenation: Following the formation of intermediates, hydrogenation is performed using palladium on carbon as a catalyst to reduce certain functional groups.
  3. Final Assembly: The final compound is synthesized by condensing various functionalized intermediates, ensuring that all necessary chemical functionalities are present for biological activity.

The synthetic route is characterized by its efficiency and the ability to produce LB42708 in sufficient quantities for biological evaluation .

Molecular Structure Analysis

Structure and Data

LB42708 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the farnesyltransferase enzyme. The molecular formula and structure can be summarized as follows:

  • Molecular Formula: C₁₈H₁₈BrN₃O₂
  • Molecular Weight: Approximately 396.26 g/mol
  • Structural Features: The compound features a morpholine ring and various aromatic systems that enhance its hydrophobic properties, which are critical for binding interactions within the enzyme's active site.

The specific arrangement of these functional groups contributes to its selectivity and potency as an inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

LB42708 undergoes several key reactions during its mechanism of action:

  1. Inhibition of Farnesyltransferase: By binding to the active site of farnesyltransferase, LB42708 prevents the transfer of farnesyl groups to Ras proteins.
  2. Impact on Cell Signaling Pathways: The inhibition leads to downstream effects on critical signaling pathways such as the mitogen-activated protein kinase/extracellular signal-regulated kinase pathway and the phosphatidylinositol 3-kinase/Akt pathway, which are vital for cell proliferation and survival.

These reactions culminate in reduced tumor growth and angiogenesis in both in vitro and in vivo models .

Mechanism of Action

Process and Data

The mechanism by which LB42708 exerts its effects involves:

  1. Inhibition of Ras Activation: By preventing farnesylation, LB42708 inhibits Ras activation, which is crucial for many signaling pathways associated with cell growth and survival.
  2. Induction of Apoptosis: The compound promotes apoptosis in cancer cells by upregulating cyclin-dependent kinase inhibitors such as p21 and p27 while downregulating cyclin D1 expression.
  3. Suppression of Angiogenesis: LB42708 also inhibits vascular endothelial growth factor-induced angiogenesis by blocking key signaling pathways involved in endothelial cell proliferation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a solid crystalline compound.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability under various pH conditions has been assessed, indicating that it remains stable within physiological ranges.

These properties are essential for determining the compound's formulation for therapeutic use .

Applications

Scientific Uses

LB42708 has significant potential applications in:

  1. Cancer Therapy: Primarily investigated for its efficacy against solid tumors, particularly those driven by Ras mutations.
  2. Research Tool: Used in preclinical studies to understand the role of farnesyltransferase inhibitors in cancer biology and potential combination therapies with other anticancer agents.
  3. Exploration Beyond Cancer: Emerging research suggests potential applications in treating other diseases linked to aberrant Ras signaling pathways, including certain genetic disorders .
Molecular Mechanisms of Farnesyltransferase Inhibition by LB42708

Structural Basis of FTase-LB42708 Interaction

LB42708 (C₃₀H₂₇BrN₄O₂) is a pyrrole-based, non-peptidic, non-thiol inhibitor designed to mimic the C-terminal CAAX motif of Ras proteins. Its structure features:

  • A central pyrrole-imidazole scaffold enabling high-affinity zinc coordination in the FTase active site.
  • A 4-bromobenzyl group occupying the hydrophobic A2 pocket typically reserved for the aliphatic side chain of the A2 residue in CAAX substrates.
  • A 1-naphthalenyl moiety that engages with the F (farnesyl diphosphate) binding site through π-stacking interactions [6] [9].

This configuration allows LB42708 to achieve sub-nanomolar inhibitory activity (IC₅₀ = 0.8–2.0 nM against Ras isoforms) by competitively blocking both the peptide and farnesyl pyrophosphate binding pockets of FTase [1] [6].

Table 1: Structural Components of LB42708 and Their Roles in FTase Inhibition

Structural ElementTarget FTase SiteFunction
Pyrrole-imidazole coreZinc-binding domainCoordinates Zn²⁺ via nitrogen atoms, displacing catalytic metal ion
4-Bromobenzyl groupA2 hydrophobic pocketMimics aliphatic side chain of CAAX motif
1-Naphthalenyl moietyFarnesyl diphosphate siteCompetes with FPP through hydrophobic stacking
Morpholine-carbonyl terminusSolvent-exposed regionEnhances solubility and stabilizes binding conformation

Selectivity Profile Against FTase vs. Geranylgeranyltransferase I

LB42708 exhibits >2,000-fold selectivity for FTase over GGTase-I, as demonstrated by:

  • In vitro enzyme assays: IC₅₀ values of 0.8 nM (FTase) vs. 1,700 nM (GGTase-I) [6] [9].
  • Cellular prenylation studies: Inhibits H-Ras processing at 10 nM but requires >30,000 nM to impair geranylgeranylation of Rap1A [5] [8].

This selectivity arises from GGTase-I’s deeper substrate-binding cavity, which sterically excludes the naphthalenyl group of LB42708. Crucially, LB42708 does not inhibit GGTase-I even at concentrations ≤50 μM, preserving geranylgeranylation of Rho family proteins under therapeutic treatment [1] [2].

Table 2: Selectivity Profile of LB42708 vs. Reference FTase Inhibitors

CompoundFTase IC₅₀ (nM)GGTase-I IC₅₀ (nM)Selectivity Ratio (GGTase-I/FTase)
LB427080.81,7002,125
FTI-276*0.550,000100,000
SCH663361.95,2002,736

*Data for comparison from [8].

Irreversible Growth Inhibition in ras-Transformed Cells

In H-ras and K-ras-transformed rat intestinal epithelial (RIE) cells, LB42708 induces irreversible growth arrest via two distinct mechanisms:

  • H-ras-transformed cells: Sustained G₁ arrest driven by p21ᴹᴬᶠ¹ upregulation (5-fold increase) and suppression of cyclin D1.
  • K-ras-transformed cells: G₂/M arrest mediated by inhibition of Cdc2-cyclin B1 complex, despite persistent K-ras prenylation [1] [2].

Key evidence for irreversibility:

  • Apoptosis induction: Caspase-3 activation occurs 48 hours post-treatment, even after LB42708 washout.
  • Conditioned medium test: Growth suppression persists when cells are exposed to mitogen-rich medium from untreated K-ras-transformed cells [1] [3].
  • EGFR downregulation: LB42708 reduces EGFR expression by 70%, abolishing responsiveness to EGF ligands [1].

Table 3: Molecular Markers of LB42708-Induced Irreversible Effects in ras-Transformed Cells

Cell TypeCell Cycle ArrestKey Upregulated MarkersKey Downregulated Markers
H-ras-transformedG₁ phasep21ᴹᴬᶠ¹, RhoBCyclin D1, EGFR
K-ras-transformedG₂/M phaseJNK activityPhospho-ERK, EGFR

Dual Modulation of Prenylation-Dependent and -Independent Pathways

Prenylation-Dependent Mechanisms

  • Ras/ERK & PI3K/Akt suppression: Blocks VEGF-driven angiogenesis by inhibiting Ras-dependent activation of ERK and Akt in endothelial cells (IC₅₀ = 75 nM) [3] [5].
  • RhoB regulation: Shifts RhoB prenylation from farnesylation to geranylgeranylation, converting it from oncogenic (RhoB-F) to tumor-suppressive (RhoB-GG) [1] [10].

Prenylation-Independent Mechanisms

  • EGFR degradation: Reduces EGFR protein stability independent of Ras, rendering cells unresponsive to EGF/TGF-α [1] [2].
  • NF-κB pathway inhibition: Suppresses IκB kinase (IKK) activity, preventing IκBα degradation and nuclear translocation of NF-κB. This downregulates inflammatory genes (COX-2, iNOS, TNF-α) in arthritic models [10].
  • Caspase-3-mediated effects: Triggers cleavage of the shared FTase/GGTase α-subunit in apoptotic cells, amplifying growth arrest [7].

Table 4: Dual Pathways Modulated by LB42708

Pathway TypeTargetEffectFunctional Outcome
Prenylation-DependentH-Ras/K-Ras4BBlocks membrane localizationInhibits MAPK/PI3K-driven proliferation
RhoBShifts to geranylgeranylated form (RhoB-GG)Induces cytoskeletal changes & apoptosis
Prenylation-IndependentEGFRDownregulates expressionAbolishes EGF-mediated survival signals
IKK complexInhibits kinase activitySuppresses NF-κB-driven inflammation
FTase/GGTase α-subunitCaspase-3-mediated cleavageIrreversibly disrupts protein prenylation

Properties

Product Name

LB42708

IUPAC Name

[1-[[3-[(4-bromophenyl)methyl]imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-morpholin-4-ylmethanone

Molecular Formula

C30H27BrN4O2

Molecular Weight

555.5 g/mol

InChI

InChI=1S/C30H27BrN4O2/c31-24-10-8-22(9-11-24)17-35-21-32-16-25(35)18-33-19-28(27-7-3-5-23-4-1-2-6-26(23)27)29(20-33)30(36)34-12-14-37-15-13-34/h1-11,16,19-21H,12-15,17-18H2

InChI Key

GUUIRIMAQGOLHT-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CN(C=C2C3=CC=CC4=CC=CC=C43)CC5=CN=CN5CC6=CC=C(C=C6)Br

Solubility

Soluble in DMSO, not in water

Synonyms

LB42708; LB-42708; LB 42708.

Canonical SMILES

C1COCCN1C(=O)C2=CN(C=C2C3=CC=CC4=CC=CC=C43)CC5=CN=CN5CC6=CC=C(C=C6)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.